2-(1H-Imidazol-4-ylmethoxy)aceticacid
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Overview
Description
2-(1H-Imidazol-4-ylmethoxy)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-ylmethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of imidazole derivatives with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of steps including condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of biocatalytic methods due to their efficiency and environmental benefits. For instance, the biocatalytic synthesis of imidazole-4-acetic acid from L-histidine using Escherichia coli whole-cell biocatalysts has been reported. This method is not only cost-effective but also reduces the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-4-ylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
2-(1H-Imidazol-4-ylmethoxy)acetic acid has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Imidazole derivatives are explored for their therapeutic potential, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-ylmethoxy)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as imidazole-4-acetic acid, imidazole-2-carboxylic acid, and benzimidazole derivatives .
Uniqueness
What sets 2-(1H-Imidazol-4-ylmethoxy)acetic acid apart is its unique methoxy group attached to the imidazole ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethoxy)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c9-6(10)3-11-2-5-1-7-4-8-5/h1,4H,2-3H2,(H,7,8)(H,9,10) |
InChI Key |
XADVBFPTGHZAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)COCC(=O)O |
Origin of Product |
United States |
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